N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 452298-25-8
VCID: VC8274359
InChI: InChI=1S/C16H12N2O6S/c19-15(17-10-5-6-12-13(7-10)24-9-23-12)8-18-16(20)11-3-1-2-4-14(11)25(18,21)22/h1-7H,8-9H2,(H,17,19)
SMILES: C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Molecular Formula: C16H12N2O6S
Molecular Weight: 360.3 g/mol

N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

CAS No.: 452298-25-8

Cat. No.: VC8274359

Molecular Formula: C16H12N2O6S

Molecular Weight: 360.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide - 452298-25-8

Specification

CAS No. 452298-25-8
Molecular Formula C16H12N2O6S
Molecular Weight 360.3 g/mol
IUPAC Name N-(1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C16H12N2O6S/c19-15(17-10-5-6-12-13(7-10)24-9-23-12)8-18-16(20)11-3-1-2-4-14(11)25(18,21)22/h1-7H,8-9H2,(H,17,19)
Standard InChI Key MQYCLVOWRZKFTM-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Canonical SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O

Introduction

N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a complex organic compound that combines structural elements of benzodioxole and benzothiazole. This compound is of interest due to its potential applications in pharmaceutical chemistry, particularly in the development of new drugs with diverse biological activities.

Synthesis

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide typically involves multi-step synthetic routes. These routes often require careful selection of reagents and conditions to ensure the formation of the desired product with high purity and yield. The process may involve the reaction of benzodioxole derivatives with benzothiazole-based compounds in the presence of suitable catalysts or reagents.

Biological and Pharmacological Activities

While specific biological activities of this compound are not detailed in the available literature, compounds with similar structural motifs have shown potential in various pharmacological applications. For instance, benzothiazole derivatives are known for their antimicrobial and anticancer properties, while benzodioxole-containing compounds have been explored for their neurological and cardiovascular effects.

Potential Biological ActivityDescription
Antimicrobial ActivityPotential based on similar benzothiazole compounds.
Anticancer ActivityPotential based on similar benzothiazole compounds.
Neurological EffectsPotential based on similar benzodioxole compounds.

Research Findings and Future Directions

Given the lack of specific research findings on this compound, future studies should focus on its synthesis optimization, structural characterization, and biological evaluation. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) would be essential for confirming its structure. In vitro and in vivo studies could provide insights into its pharmacological activities and potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator